1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde
Overview
Description
1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde is a chemical compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This specific compound is characterized by the presence of a dimethoxyethyl group and an aldehyde functional group attached to the imidazole ring
Preparation Methods
The synthesis of 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde typically involves the reaction of 2,2-dimethoxyethane-1-amine with isocyanates in the presence of benzene. This reaction forms the intermediate 1-(2,2-dimethoxyethyl)urea, which is then subjected to acid-catalyzed reactions with aromatic and heterocyclic nucleophiles to yield the desired imidazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted imidazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives have shown potential in the development of drugs with antimicrobial, antitumor, and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde and its derivatives involves interactions with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can affect various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde can be compared with other imidazole derivatives such as:
1-(2,2-Dimethoxyethyl)urea: Used as an intermediate in the synthesis of imidazole derivatives.
1-(2,2-Dimethoxyethyl)-3-methylimidazole: Similar structure but with a methyl group instead of an aldehyde.
1-(2,2-Dimethoxyethyl)-4-nitroimidazole: Contains a nitro group, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)imidazole-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-12-8(13-2)5-10-4-3-9-7(10)6-11/h3-4,6,8H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOODSYZKXBLUJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C=CN=C1C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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